Adipamide

Catalog No.
S561376
CAS No.
628-94-4
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipamide

CAS Number

628-94-4

Product Name

Adipamide

IUPAC Name

hexanediamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N

SMILES

C(CCC(=O)N)CC(=O)N

solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC

Synonyms

Adipic acid amide

Canonical SMILES

C(CCC(=O)N)CC(=O)N

The exact mass of the compound Adipamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)slightly sol in water, ether; very sol in alc. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7623. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

Adipamide (hexanediamide, CAS 628-94-4) is a C6 aliphatic diamide characterized by two terminal primary amide groups separated by a four-carbon aliphatic spacer. It presents as a white crystalline powder with a defined melting point of 226–229 °C and demonstrates selective solubility, dissolving readily in formic acid (50 mg/mL) while exhibiting limited aqueous solubility (~4.4 g/L at 12 °C) [1]. In industrial procurement, adipamide is primarily sourced as a rigid, bifunctional building block for the synthesis of environmentally compliant cross-linking agents, a monomeric standard in polyamide-6,6 chemical recycling, and a precursor for bisimidate and coordination polymer production. Its pre-formed amide functionalities make it highly valuable for processes where direct amidation of adipic acid would require prohibitive energy inputs or generate unwanted water byproducts during critical curing phases.

Generic substitution of adipamide with shorter or longer aliphatic diamides fundamentally alters the thermal and mechanical profiles of the resulting materials due to the strict structure-property relationships of the carbon spacer [1]. Substituting with the C4 analog, succinamide, drastically increases the melting point to approximately 260 °C and increases cross-linking density, which can lead to brittle thermosets and processing difficulties during extrusion [1]. Conversely, utilizing the C8 analog, suberamide or sebacamide (mp ~170 °C), increases lipophilicity and chain flexibility, compromising the structural rigidity required in high-performance coatings [2]. Furthermore, attempting to substitute adipamide with its diacid counterpart, adipic acid, introduces the need for high-temperature amidation during curing, which releases water vapor that can cause pinholing and structural defects in precision powder coatings.

Thermal Processing Window and Odd-Even Crystal Packing

The thermal behavior of aliphatic diamides is governed by a pronounced odd-even effect in crystal packing. Adipamide (C6) exhibits a melting point of 226–229 °C, which provides an optimal thermal processing window for melt-polymerization and extrusion . In head-to-head comparisons, the shorter even-chain analog succinamide (C4) exhibits an excessively high melting point of ~260 °C due to a denser hydrogen-bonding network, while the longer C8 analog sebacamide melts at a significantly lower ~170 °C [1]. Odd-chain analogs like glutaramide suffer from looser crystal packing, leading to less predictable thermal transitions and lower melting points.

Evidence DimensionMelting Point (Thermal Processing Window)
Target Compound DataAdipamide (C6): 226–229 °C
Comparator Or BaselineSuccinamide (C4): ~260 °C; Sebacamide (C8): ~170 °C
Quantified Difference31–34 °C lower than C4 analog; ~56 °C higher than C8 analog
ConditionsStandard atmospheric pressure, differential scanning calorimetry

Ensures the compound melts within the standard temperature parameters of industrial extruders without causing thermal degradation of co-reactants.

Precursor Efficiency for TGIC-Free Powder Coating Cross-Linkers

Adipamide is the specific precursor required to synthesize N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide, a premier beta-hydroxyalkylamide cross-linker for carboxyl-terminated polyester resins [1]. When compared to the industry-standard cross-linker triglycidyl isocyanurate (TGIC), the adipamide-derived cross-linker delivers equivalent exterior durability and curing kinetics but completely eliminates the mutagenic toxicity associated with TGIC[1]. Furthermore, the specific C6 chain length of the adipamide core provides the exact rheological flow and flexibility needed to prevent coating embrittlement, achieving FDA approval for food contact applications where TGIC is strictly prohibited[2].

Evidence DimensionToxicity and Regulatory Compliance in Curing
Target Compound DataAdipamide-derived cross-linker: Non-toxic, FDA approved for food contact (FCN No. 256)
Comparator Or BaselineTGIC (Triglycidyl isocyanurate): Classified as a mutagen and toxic hazard
Quantified DifferenceElimination of mutagenic hazard while maintaining equivalent carboxyl-curing functionality
ConditionsThermosetting powder coating formulation and curing on metal substrates

Critical for manufacturers transitioning to REACH-compliant and food-safe exterior durable powder coatings.

Solvent Compatibility for Chemical Recycling and Wet Processing

The solubility profile of adipamide is highly specific to its C6 chain length, making it uniquely suited for solvent-assisted processing and depolymerization workflows. Adipamide achieves a solubility of 50 mg/mL in formic acid and maintains slight aqueous solubility (~4.4 g/L at 12 °C) . In contrast, longer-chain aliphatic diamides such as sebacamide (C8) exhibit a logP > 2.0, rendering them highly lipophilic and insoluble in these polar protic environments [1]. This specific polarity allows adipamide to be efficiently processed, extracted, or recovered using deep eutectic solvents or formic acid during the chemical recycling of Nylon 6,6.

Evidence DimensionSolubility in Polar Protic Solvents
Target Compound DataAdipamide (C6): 50 mg/mL in formic acid; ~4.4 g/L in water
Comparator Or BaselineSebacamide (C8): Highly lipophilic, negligible aqueous/formic acid solubility
Quantified DifferenceOrders of magnitude higher polar solvent compatibility for the C6 diamide
ConditionsStandard dissolution at 12–25 °C

Dictates the viability of the compound in green-chemistry solvolysis, chemical recycling, and wet-spinning applications.

Synthesis of REACH-Compliant Powder Coating Cross-Linkers

Adipamide is the essential starting material for producing beta-hydroxyalkylamide cross-linkers, such as N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide. This application directly leverages its optimal C6 flexibility and pre-formed amide bonds to replace toxic TGIC in exterior-durable, food-contact-safe polyester powder coatings [1].

Monomer Recovery Standards in Polyamide Chemical Recycling

Due to its specific solubility in polar protic media and compatibility with deep eutectic solvents, adipamide serves as a critical intermediate and analytical standard in the solvolysis and depolymerization of Nylon 6,6 (polyhexamethylene adipamide)[2].

Precursor for Bisimidate and Supramolecular Synthesis

The precise 226–229 °C melting point and rigid hydrogen-bonding network of adipamide make it a preferred bidentate building block for synthesizing bisimidates and constructing highly ordered coordination polymers .

Physical Description

Adipamide is a colorless powder. (NTP, 1992)
PelletsLargeCrystals

Color/Form

PLATES

XLogP3

-1.2

Melting Point

428 °F (NTP, 1992)
220 °C

UNII

40DRU033OW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY.
VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS.

Pictograms

Irritant

Irritant

Other CAS

628-94-4

Wikipedia

Adipamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

All other chemical product and preparation manufacturing
Hexanediamide: ACTIVE

Dates

Last modified: 08-15-2023

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